molecular formula C6H9NO3 B2396709 3-Methoxy-5-(2-hydroxyethyl)isoxazole CAS No. 95406-75-0

3-Methoxy-5-(2-hydroxyethyl)isoxazole

Cat. No. B2396709
CAS RN: 95406-75-0
M. Wt: 143.142
InChI Key: GRKWUDLSNIGENZ-UHFFFAOYSA-N
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Description

3-Methoxy-5-(2-hydroxyethyl)isoxazole is a chemical compound that belongs to the isoxazole class . Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom . They are commonly found in many commercially available drugs and are significant in the field of drug discovery .


Molecular Structure Analysis

The molecular structure of isoxazoles, including this compound, is characterized by a five-membered ring containing an oxygen atom and a nitrogen atom . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Chemical Reactions Analysis

The structure of the starting ynone oxime determines the final arrangement of the substituents in the isoxazole ring . In the catalysis by AuCl3, both 3- or 5-substituted and 3,5-disubstituted isoxazoles were obtained . The fact that only oximes with the syn arrangement of the triple bond and hydroxy group enter into cyclization is the main feature of this reaction .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of isoxazoles, like 3-Methoxy-5-(2-hydroxyethyl)isoxazole, possess notable antimicrobial properties. Kumar et al. (2019) synthesized a series of isoxazole derivatives, highlighting their effectiveness against bacterial and fungal organisms (Kumar et al., 2019).

Synthesis and Chemical Properties

The synthesis of isoxazole derivatives, including compounds similar to this compound, has been extensively studied. Serebryannikova et al. (2019) reported the first synthesis of isoxazole-4-carboxylic acid derivatives through a novel isomerization process (Serebryannikova et al., 2019). Similarly, Sarlo et al. (1966) obtained N-methylisoxazolin-5-ones, which share structural similarities with this compound, demonstrating various pathways for the synthesis of isoxazole derivatives (Sarlo et al., 1966).

Structural and Mechanistic Studies

Isoxazole derivatives' structural and mechanistic aspects have been the subject of various studies. For instance, Micetich and Chin (1970) explored the preparation and lithiation of 3,5-disubstituted isoxazoles, contributing to the understanding of the chemical behavior of compounds similar to this compound (Micetich & Chin, 1970).

Biological Evaluation and Molecular Docking

Research has also been conducted on the biological evaluation of isoxazole derivatives. Shingare et al. (2018) synthesized isoxazole clubbed 1,3,4-oxadiazole derivatives and evaluated their antimicrobial and antitubercular activities, supported by molecular docking studies (Shingare et al., 2018).

Application in Corrosion Inhibition

An interesting application of isoxazole derivatives is in corrosion inhibition. Aslam et al. (2020) investigated the use of an isoxazole derivative as a corrosion inhibitor for mild steel, demonstrating its potential in industrial applications (Aslam et al., 2020).

Safety and Hazards

The safety data sheet for 3-Methyl-5-isoxazoleacetic acid, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

In view of the enormous significance of isoxazoles, it is always imperative to unleash new eco-friendly synthetic strategies . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . Both of these transformations are sufficiently universal and are equally popular with synthetic chemists . Since their inception, both methods have been significantly improved and modernized in the course of solving specific practical problems, as well as with the expansion of the possibilities of organic synthesis .

Mechanism of Action

properties

IUPAC Name

2-(3-methoxy-1,2-oxazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-9-6-4-5(2-3-8)10-7-6/h4,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKWUDLSNIGENZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95406-75-0
Record name 2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol
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